Cas no 13180-36-4 (Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate)

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is a quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure combines a phenyl-substituted quinoline core with an ester functional group, making it a versatile intermediate for constructing complex heterocyclic compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with various reaction conditions, including cyclizations and substitutions. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in synthetic applications. Researchers value this compound for its role in developing pharmacologically active molecules, particularly in studies targeting anti-inflammatory and antimicrobial agents. Its synthetic accessibility further enhances its appeal as a building block in medicinal chemistry.
Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate structure
13180-36-4 structure
Product Name:Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate
CAS No:13180-36-4
MF:C18H15NO3
MW:293.316604852676
MDL:MFCD00023967
CID:898771
PubChem ID:289858
Update Time:2025-10-28

Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate
    • ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE
    • 4-Hydroxy-2-phenyl-chinolin-3-carbonsaeure-aethylester
    • 4-hydroxy-2-phenylquinoline-3-carboxylic acid ethyl ester
    • 4-hydroxy-2-phenyl-quinoline-3-carboxylic acid ethyl ester
    • AC1L6CMY
    • AG-J-91944
    • AR-1I9301
    • CTK0H8794
    • ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate
    • NSC152205
    • SureCN6300719
    • 79607-25-3
    • DTXSID70302629
    • NSC-152205
    • 3-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, ethyl ester
    • MFCD00023967
    • SB70501
    • C90394
    • CHEMBL1993975
    • CS-0089006
    • NCI60_001070
    • SCHEMBL6300719
    • BS-46299
    • 13180-36-4
    • MDL: MFCD00023967
    • Inchi: 1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20)
    • InChI Key: KAXJGTFTNGYKFK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(C2C=CC=CC=2NC=1C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 293.10525
  • Monoisotopic Mass: 293.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 59.42

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Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:13180-36-4)Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate
Order Number:A998073
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:25
Price ($):194.0/275.0/683.0
Email:sales@amadischem.com

Additional information on Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate

Ethyl 4-Oxo-2-Phenyl-1H-Quinoline-3-Carboxylate (CAS No: 13180-36-4)

Ethyl 4-Oxo-2-Phenyl-1H-Quinoline-3-Carboxylate, with the CAS number 13180-36-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline derivative family, which is renowned for its diverse biological activities and applications in drug discovery.

The molecular structure of Ethyl 4-Oxo-2-Phenyl-1H Quinoline 3 Carboxylate is characterized by a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substituents on this core structure include an ethoxycarbonyl group at position 3 and a phenyl group at position 2, along with an oxo group at position 4. These functional groups contribute significantly to the compound's chemical reactivity and biological properties.

Recent studies have highlighted the potential of Ethyl 4-Oxo derivatives as promising candidates for anticancer therapy. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action involves inhibition of key enzymes associated with cell proliferation and apoptosis regulation.

In addition to its anticancer properties, Ethyl 4-Oxo derivatives have shown potential in anti-inflammatory and antimicrobial applications. Preclinical studies suggest that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders.

The synthesis of Ethyl 4-Oxo derivatives typically involves multi-step organic reactions, including Friedlander annulation and subsequent functionalization steps to introduce the desired substituents. These methods have been optimized in recent years to improve yield and purity, ensuring scalability for potential clinical applications.

From an analytical standpoint, Ethyl 4-Oxo derivatives can be characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and LCMS (Liquid Chromatography-Mass Spectrometry). These techniques provide detailed insights into the compound's molecular structure and purity, which are critical for ensuring its quality in research and development settings.

Moreover, computational modeling studies have been employed to predict the pharmacokinetic properties of Ethyl 4-Oxo derivatives, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for evaluating the compound's suitability as a drug candidate and guiding further optimization efforts.

Despite its promising properties, further research is required to fully understand the safety profile and long-term efficacy of Ethyl 4-Oxo derivatives in vivo models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical practice.

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Amadis Chemical Company Limited
(CAS:13180-36-4)Ethyl 4-oxo-2-phenyl-1h-quinoline-3-carboxylate
A998073
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):194.0/275.0/683.0
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